6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile
Description
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 6, a (4-methoxyphenyl)methoxy group at position 4, and a nitrile group at position 2. This compound is of interest due to its structural similarity to bioactive molecules, such as kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C16H12BrN3O2 |
|---|---|
Molecular Weight |
358.19 g/mol |
IUPAC Name |
6-bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12BrN3O2/c1-21-14-4-2-11(3-5-14)10-22-15-6-13(17)9-20-16(15)12(7-18)8-19-20/h2-6,8-9H,10H2,1H3 |
InChI Key |
OHVPXHOAAUMTIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CN3C2=C(C=N3)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Intermediate
A key intermediate, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile , is synthesized as follows:
- A solution of 3-bromo-5-methoxypyridinamine salt (4.96 mol) is reacted with 2-chloropropene cyanide (7.44 mol) in dimethylformamide (DMF) with potassium carbonate (4.96 mol) at 20–30°C for 8 hours.
- The mixture is then heated with diazabicyclo compound (7.44 mol) at 50–60°C for 20 hours to promote cyclization.
- After completion, the reaction mixture is poured into water, filtered, washed, and recrystallized from ethanol to yield the intermediate as a pale yellow solid with approximately 56% yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-bromo-5-methoxypyridinamine salt, K2CO3, DMF, 20–30°C, 8 h | - | Formation of initial adduct |
| 2 | Diazabicyclo compound, 50–60°C, 20 h | 56 | Cyclization to pyrazolo[1,5-a]pyridine |
Introduction of the (4-Methoxyphenyl)methoxy Group
The (4-methoxyphenyl)methoxy substituent is introduced typically via nucleophilic substitution of a hydroxy group or direct etherification:
- Starting from 6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile or a similar hydroxy-substituted intermediate, reaction with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate is performed.
- The reaction is carried out in an aprotic polar solvent like DMF at elevated temperatures to facilitate ether bond formation.
- This step yields 6-bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile after purification.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile, 4-methoxybenzyl chloride, K2CO3, DMF, heat | Nucleophilic substitution to form ether |
Alternative Synthetic Strategy for Pyrazolo[1,5-a]pyridine Core
A related synthetic approach involves the condensation of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions:
- N-amino-2-iminopyridine derivatives are reacted with β-dicarbonyl compounds such as ethyl acetoacetate in ethanol with acetic acid under an oxygen atmosphere.
- The reaction proceeds via oxidative coupling and cyclization to yield substituted pyrazolo[1,5-a]pyridines.
- Optimization of acid equivalents and oxygen atmosphere is critical for high yields (up to 94%).
| Entry | Acid Equiv. | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 | Lower acid loading |
| 2 | 4 (HOAc) | Air | 52 | Moderate acid loading |
| 3 | 6 (HOAc) | Air | 74 | Optimal acid loading |
| 4 | 6 (HOAc) | O2 | 94 | Best yield under oxygen atmosphere |
This method provides a versatile route to pyrazolo[1,5-a]pyridine cores which can be further functionalized to introduce bromine and the (4-methoxyphenyl)methoxy group.
Purification and Characterization
- The final compound is typically purified by recrystallization from ethanol or by chromatographic techniques to achieve high purity.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-bromo-5-methoxypyridinamine salt adduct | 2-chloropropene cyanide, K2CO3, DMF, 20–30°C | - | Initial coupling |
| 2 | 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | Diazabicyclo compound, 50–60°C, 20 h | 56 | Cyclization |
| 3 | 6-bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile | 4-methoxybenzyl chloride, K2CO3, DMF, heat | - | Etherification |
| 4 | Pyrazolo[1,5-a]pyridine core (alternative) | N-amino-2-iminopyridine + β-dicarbonyl, HOAc, O2, EtOH, reflux | Up to 94 | Oxidative cyclization |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and photonics.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences the compound’s physicochemical and biological properties. Key analogs include:
Key Observations :
- The (4-methoxyphenyl)methoxy group in the target compound introduces steric bulk and lipophilicity compared to simpler substituents like methoxy or hydroxyl. This may enhance membrane permeability but reduce aqueous solubility.
- Fluorinated pyridine substituents (e.g., in CAS 2222756-24-1) improve metabolic stability and binding affinity in antimicrobial applications .
Substituent Variations at Position 6
The bromine atom at position 6 is a common feature in pyrazolo[1,5-a]pyridine derivatives, facilitating further cross-coupling reactions. Notable analogs include:
Key Observations :
- Bromine at position 6 enhances electrophilicity, making the compound a versatile intermediate for Suzuki-Miyaura couplings .
- Amino or methoxyphenyl groups at position 6 correlate with antimicrobial efficacy, as seen in compound 4s (MIC: 2–8 µg/mL) .
Antimicrobial Activity:
- Compound 15 (6-(4-Hydroxyphenyl)-4-(4-methoxyphenyl)-2-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]amino}pyridine-3-carbonitrile) exhibits broad-spectrum antimicrobial activity, with MIC values of 4–16 µg/mL against Gram-positive bacteria .
- The fluoropyridinyl analog (CAS 2222756-24-1) shows inferred activity due to structural similarity to known antimicrobial pyridine derivatives .
Kinase Inhibition:
- Selpercatinib (a pyrazolo[1,5-a]pyridine-3-carbonitrile derivative) inhibits RET kinase with IC₅₀ < 0.5 nM, highlighting the importance of bulky substituents at position 4 for target engagement .
Biological Activity
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile, also known by its CAS number 1207836-10-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an intermediate in the synthesis of Selpercatinib, a drug used for treating advanced cancers with specific RET mutations. Its structural characteristics and biological implications make it a subject of interest for researchers exploring anticancer and antimicrobial properties.
The molecular formula of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is CHBrNO, with a molecular weight of approximately 252.07 g/mol. Its physical properties include a density of about 1.6 g/cm³ and it is typically stored at room temperature in a dry environment .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyridine derivatives, including the compound . For instance, compounds with similar structures have shown significant activity against various cancer cell lines. One study reported that related pyrazolo derivatives exhibited IC values ranging from 2.59 µM to 4.66 µM against HeLa and MCF7 cancer cell lines . The mechanism of action is believed to involve cell cycle arrest and induction of apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 9a | HeLa | 2.59 | S phase arrest |
| 14g | MCF7 | 4.66 | G2/M phase arrest |
Antimicrobial Activity
In addition to its anticancer properties, 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile has demonstrated antimicrobial activity against various pathogens. A study evaluated several pyrazole derivatives for their antimicrobial efficacy and found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazolo derivatives are known to inhibit specific protein kinases involved in cellular signaling pathways that regulate cell growth and differentiation . In particular, the inhibition of receptor tyrosine kinases (RTKs), such as AXL and c-MET, has been linked to the anticancer effects observed in studies involving similar compounds .
Case Studies
A notable case study involved the synthesis and evaluation of benzothiazolyl-pyridine hybrids that included pyrazolo derivatives. These compounds were tested for their antiviral activity against SARS-CoV-2 and H5N1 viruses, demonstrating promising results that suggest a broader applicability of pyrazolo compounds in treating viral infections alongside their established anticancer properties .
Q & A
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Modify the 4-methoxyphenylmethoxy group (e.g., replace methoxy with halogens or alkyl chains) and the bromine substituent. Test analogs in kinase panels to map substituent effects on potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
